5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

PHD2 inhibition Hypoxia-inducible factor Anemia research

5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS 60713-77-1) is a heterocyclic benzimidazolone building block bearing an amino group at the 5-position and a chlorine atom at the 6-position on the fused bicyclic core. With a molecular formula of C7H6ClN3O and a molecular weight of 183.60 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, most notably as the core scaffold for constructing prolyl hydroxylase 2 (PHD2) inhibitors described in Janssen patents US10851083 and US11618744.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
CAS No. 60713-77-1
Cat. No. B1283513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one
CAS60713-77-1
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1NC(=O)N2)Cl)N
InChIInChI=1S/C7H6ClN3O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12)
InChIKeyRJDOWRYORIVSKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS 60713-77-1): Core Properties and Scientific Procurement Context


5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS 60713-77-1) is a heterocyclic benzimidazolone building block bearing an amino group at the 5-position and a chlorine atom at the 6-position on the fused bicyclic core . With a molecular formula of C7H6ClN3O and a molecular weight of 183.60 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, most notably as the core scaffold for constructing prolyl hydroxylase 2 (PHD2) inhibitors described in Janssen patents US10851083 and US11618744 [1]. Its dual amino/chloro substitution pattern distinguishes it from more common monosubstituted benzimidazolones and provides a unique vector for structure-activity relationship (SAR) exploration.

Why 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one Cannot Be Interchanged with Common Benzimidazolone Analogs


Substituting this compound with the des-chloro analog 5-amino-1,3-dihydro-2H-benzimidazol-2-one (CAS 95-23-8) or the positional isomer 5-amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS 72735-26-3) introduces quantifiable changes in lipophilicity and electronic character that propagate into downstream biological activity. The 6-chloro substituent increases LogP by approximately 0.65 units versus the des-chloro analog [1], while the 6-chloro (vs. 4-chloro) regiochemistry alters LogP by approximately 0.81 units , affecting membrane permeability and target binding. In PHD2 inhibitor programs, the 5-amino-6-chloro substitution pattern on the benzimidazole core delivers a 2-fold improvement in enzymatic IC50 compared to the unsubstituted benzimidazole scaffold when elaborated to the same pyrazole-4-carboxylic acid derivative [2].

Quantitative Differentiation Evidence for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one Versus Closest Analogs


PHD2 Inhibitor Potency: 5-Amino-6-chloro Substitution Confers 2-Fold Superiority Over Unsubstituted Benzimidazole Scaffold

In a direct head-to-head comparison from the same patent (US10851083 / US11618744) and identical assay conditions, the 5-amino-6-chloro benzimidazole-pyrazole-4-carboxylic acid derivative (Example 41) inhibited PHD2 181-417 with an IC50 of 398 nM, whereas the unsubstituted benzimidazole parent compound (Example 1) exhibited an IC50 of 794 nM [1][2]. This represents a 1.99-fold improvement in potency attributable to the 5-amino-6-chloro substitution pattern. Furthermore, the 5-amino-6-chloro derivative (398 nM) outperformed the 5-fluoro analog (Example 42, IC50 = 501 nM) by 1.26-fold [3].

PHD2 inhibition Hypoxia-inducible factor Anemia research

Lipophilicity Tuning: 6-Chloro Substitution Increases LogP by 0.65 Units Versus Des-Chloro Analog

The 6-chloro substituent on 5-amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (LogP = 1.67) elevates calculated logP by approximately 0.65 units compared to the des-chloro analog 5-amino-1,3-dihydro-2H-benzimidazol-2-one (CAS 95-23-8, LogP = 1.02) [1]. This lipophilicity increase is achieved without altering the polar surface area (PSA remains constant at 74.67 Ų for both compounds), meaning hydrogen-bonding capacity is preserved while membrane permeability is enhanced. The positional isomer with chlorine at the 4-position (CAS 72735-26-3) exhibits LogP = 0.86, making the 6-chloro regioisomer 0.81 LogP units more lipophilic than the 4-chloro variant .

Physicochemical property Lipophilicity Drug-likeness

Molecular Weight Increase of 34.45 Da Versus Des-Chloro Analog Alters Pharmacokinetic Parameter Space

The 6-chloro substitution adds 34.45 Da to the molecular weight compared to the des-chloro analog 5-amino-1,3-dihydro-2H-benzimidazol-2-one (CAS 95-23-8, MW = 149.15) . This represents a 23% increase in molecular weight while maintaining an identical polar surface area (PSA = 74.67 Ų). In the context of fragment-based drug discovery, this molecular weight increment falls within the optimal range for fragment growth (typically ΔMW of 20-50 Da per optimization cycle) while the chloro substituent simultaneously contributes to the heavy atom count needed for advancing fragments toward lead-like chemical space [1].

Molecular weight Lead optimization Fragment-based drug design

Orthogonal Synthetic Handle: 5-Amino and 6-Chloro Groups Enable Divergent Derivatization Strategies Not Possible with Mono-Substituted Analogs

The simultaneous presence of a nucleophilic 5-amino group and a 6-chloro substituent (amenable to metal-catalyzed cross-coupling) provides two chemically orthogonal derivatization handles on the benzimidazolone core . By contrast, the des-chloro analog (CAS 95-23-8) offers only the amino handle, and the des-amino analog 5-chloro-2-benzimidazolone (CAS 95-24-9) offers only the chloro handle . This dual functionality was exploited in the Janssen PHD2 patent series (US10851083), where the 5-amino group was elaborated via the benzimidazole C2 position to install the pyrazole-4-carboxylic acid pharmacophore, while the 6-chloro position was available for further SAR exploration [1].

Synthetic chemistry Divergent derivatization Medicinal chemistry building block

Optimal Scientific and Industrial Use Cases for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS 60713-77-1)


PHD2 Inhibitor Lead Optimization Using the 5-Amino-6-chloro Benzimidazolone Scaffold

In PHD2 inhibitor programs targeting anemia and ischemia-related indications, this building block provides a validated starting point with documented SAR. The 5-amino-6-chloro substitution pattern on the benzimidazole core, when elaborated to a 1H-pyrazole-4-carboxylic acid derivative, achieves an IC50 of 398 nM against PHD2 181-417—a 2-fold improvement over the unsubstituted benzimidazole scaffold (IC50 = 794 nM) [1]. Further optimization of the 6-position (e.g., cyclohexylmethanesulfonyl as in Example 175 of US10851083) can enhance potency to IC50 = 20 nM, highlighting the value of the chloro handle for iterative SAR [2].

Fragment-Based Drug Discovery Requiring Controlled Lipophilicity Expansion

With a molecular weight of 183.60 Da, LogP of 1.67, and PSA of 74.67 Ų, this compound sits at the junction of fragment and lead-like chemical space [1]. Compared to the des-chloro fragment analog (MW 149.15, LogP 1.02), it offers medicinal chemists a +34.45 Da mass increase and +0.65 LogP units while preserving identical hydrogen-bonding capacity (PSA 74.67 Ų) [2]. This makes it suitable for fragment-growing campaigns where balanced lipophilicity expansion is required without introducing additional hydrogen-bond donors or acceptors.

Divergent Library Synthesis via Orthogonal Functional Group Elaboration

The simultaneous presence of a nucleophilic 5-amino group and an aryl chloride at the 6-position enables parallel or sequential derivatization strategies from a single building block [1]. This compound has been specifically exemplified in the Janssen PHD2 patent family (US10851083 / US11618744), where the amino group was used to construct the benzimidazole C2-pyrazole linkage while the 6-chloro position was retained for subsequent SAR diversification [2]. This dual-handle strategy reduces the number of synthetic steps required to generate compound libraries compared to sequential mono-functional approaches using des-chloro or des-amino analogs.

Physicochemical Comparator Studies for Regioisomeric Benzimidazolone Series

The significant LogP difference between the 6-chloro (LogP = 1.67) and 4-chloro (LogP = 0.86) regioisomers provides a valuable probe set for studying the impact of chlorine regiochemistry on physicochemical and ADME properties [1]. This 0.81 LogP unit difference, despite identical molecular weight and formula (C7H6ClN3O, MW = 183.60), allows researchers to isolate the contribution of halogen position to membrane permeability, metabolic stability, and off-target binding without confounding molecular size effects [2].

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